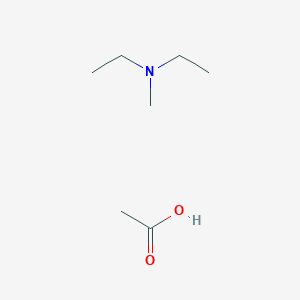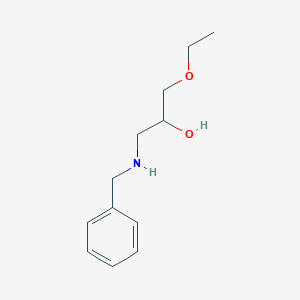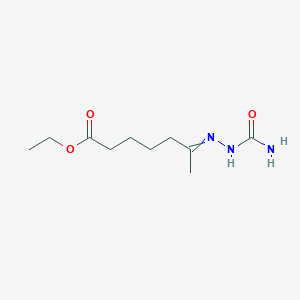
acetic acid;N-ethyl-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-ethyl-N-methylethanamine is a compound that combines the properties of acetic acid and N-ethyl-N-methylethanamine. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with a pungent smell and a chemical formula of CH₃COOH . . This compound is of interest due to its unique combination of acidic and basic properties, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar basic properties.
N-ethylethanamine: A secondary amine with similar structure but different alkyl groups.
Ethyl acetate: An ester formed from ethanol and acetic acid, with similar acidic properties.
Uniqueness
Acetic acid;N-ethyl-N-methylethanamine is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
89803-36-1 |
|---|---|
Molekularformel |
C7H17NO2 |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)




![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)

silane](/img/structure/B14378303.png)


